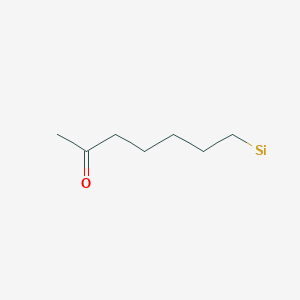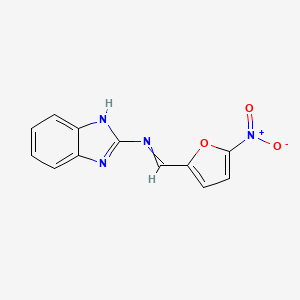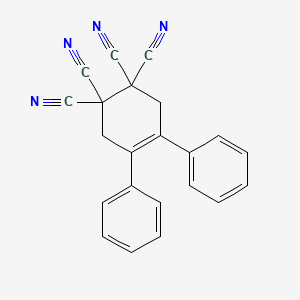
4,5-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C22H14N4. This compound is characterized by its cyclohexene ring substituted with two phenyl groups and four nitrile groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl cyanide with a suitable cyclohexene derivative in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions with reagents such as amines or alcohols, forming corresponding amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
4,5-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
4,4-Diphenyl-2-cyclohexen-1-one: Similar structure but lacks the nitrile groups.
4,5-Dimethyl-4-cyclohexene-1,1,2,2-tetracarbonitrile: Similar structure but with methyl groups instead of phenyl groups.
Uniqueness: 4,5-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to the presence of both phenyl and nitrile groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62897-33-0 |
|---|---|
Molekularformel |
C22H14N4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4,5-diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C22H14N4/c23-13-21(14-24)11-19(17-7-3-1-4-8-17)20(12-22(21,15-25)16-26)18-9-5-2-6-10-18/h1-10H,11-12H2 |
InChI-Schlüssel |
HGWFPAFGFYRIAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(CC(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


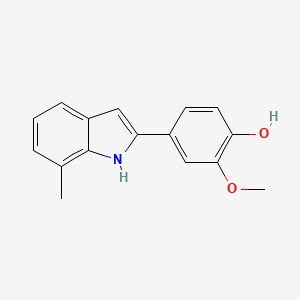
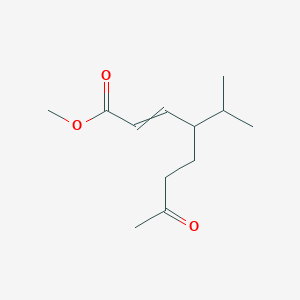

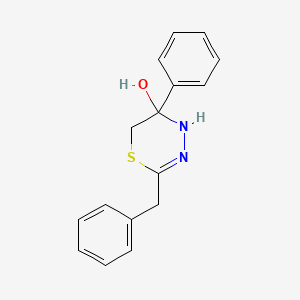

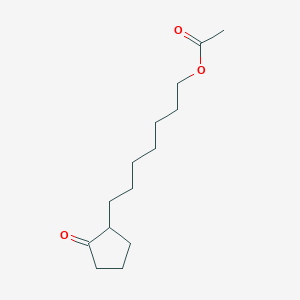
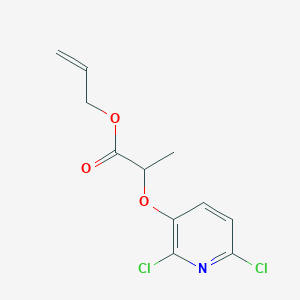
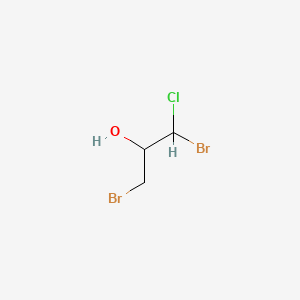


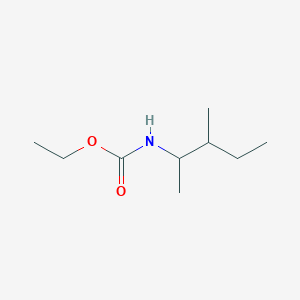
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
